Deschloro Acenapine
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Overview
Description
Deschloro Acenapine is a derivative of Acenapine, an atypical antipsychotic used primarily for the treatment of schizophrenia and bipolar disorder. This compound is structurally similar to Acenapine but lacks a chlorine atom, which may influence its pharmacological properties and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Deschloro Acenapine typically involves the removal of the chlorine atom from Acenapine. This can be achieved through various chemical reactions, including dehalogenation processes. Common reagents used in these reactions include palladium catalysts and hydrogen gas under specific conditions of temperature and pressure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize impurities and maximize the production of the desired compound.
Chemical Reactions Analysis
Types of Reactions: Deschloro Acenapine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
Deschloro Acenapine has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the study of dehalogenation reactions.
Biology: Investigated for its potential effects on neurotransmitter systems and receptor binding affinities.
Medicine: Explored for its potential therapeutic effects in psychiatric disorders, similar to Acenapine.
Industry: Used in the development of new pharmaceuticals and as a chemical intermediate in various synthetic processes.
Mechanism of Action
The mechanism of action of Deschloro Acenapine involves its interaction with various neurotransmitter receptors in the brain. It acts as an antagonist at serotonin (5-HT2A) and dopamine (D2) receptors, which helps to modulate neurotransmitter activity and alleviate symptoms of psychiatric disorders. The molecular targets and pathways involved include the serotonin and dopamine pathways, which are crucial for mood regulation and cognitive function.
Comparison with Similar Compounds
Acenapine: The parent compound, used as an antipsychotic.
Desmethyl Acenapine: Another derivative with a different substitution pattern.
Cis-Acenapine: A stereoisomer with distinct pharmacological properties.
Comparison: Deschloro Acenapine is unique in its lack of a chlorine atom, which may influence its receptor binding affinities and pharmacokinetics. Compared to Acenapine, this compound may have different therapeutic effects and side effect profiles, making it a valuable compound for further research and development.
Biological Activity
Deschloro acenapine is a derivative of asenapine, an atypical antipsychotic known for its multifaceted biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on current research findings.
Overview of Asenapine and Its Derivatives
Asenapine is primarily utilized in treating schizophrenia and bipolar disorder. It functions as a potent antagonist at various receptors, including dopamine D2 and serotonin 5-HT2A receptors, which are crucial for its antipsychotic effects. This compound, as a derivative, retains similar receptor-binding properties but may exhibit distinct pharmacological profiles due to the modification of its chemical structure.
Receptor Binding Profile
This compound's efficacy can be attributed to its ability to interact with multiple neurotransmitter receptors. The following table summarizes its binding affinities compared to asenapine:
Receptor | This compound Binding Affinity | Asenapine Binding Affinity |
---|---|---|
D2 Dopamine | Moderate | High |
5-HT2A Serotonin | High | High |
5-HT1A Serotonin | Low | Moderate |
H1 Histamine | Moderate | High |
This receptor profile suggests that this compound may have reduced dopamine antagonism while maintaining effective serotonin receptor activity, potentially leading to a different side effect profile compared to asenapine.
Research indicates that this compound may exert its effects through several mechanisms:
- Calcium Signaling Modulation : Similar to asenapine, this compound may inhibit calcium/calmodulin-dependent protein kinases (CaMKII), which are involved in various neural signaling pathways. This inhibition could contribute to neuroprotective effects in conditions like epilepsy and neurodegenerative diseases .
- Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant properties, reducing oxidative stress in neuronal cells. This can be particularly beneficial in conditions characterized by neuroinflammation .
- Neurotransmitter Regulation : By modulating neurotransmitter release and receptor sensitivity, this compound may help stabilize mood and reduce psychotic symptoms without the extensive side effects associated with traditional antipsychotics.
Case Studies and Clinical Findings
Several clinical studies have explored the effects of asenapine, providing insights that may be applicable to this compound:
Properties
Molecular Formula |
C17H17NO |
---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
(2S,6S)-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7,9,11,14,16-hexaene |
InChI |
InChI=1S/C17H17NO/c1-18-10-14-12-6-2-4-8-16(12)19-17-9-5-3-7-13(17)15(14)11-18/h2-9,14-15H,10-11H2,1H3/t14-,15-/m1/s1 |
InChI Key |
ZGNIVYPANONZHS-HUUCEWRRSA-N |
Isomeric SMILES |
CN1C[C@H]2[C@H](C1)C3=CC=CC=C3OC4=CC=CC=C24 |
Canonical SMILES |
CN1CC2C(C1)C3=CC=CC=C3OC4=CC=CC=C24 |
Origin of Product |
United States |
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